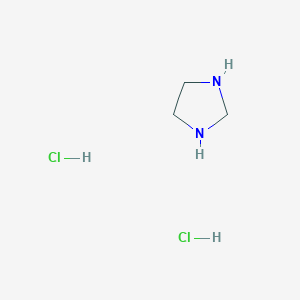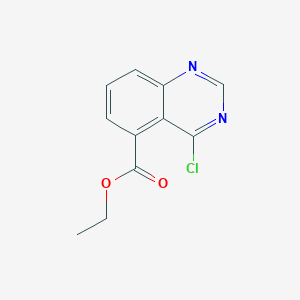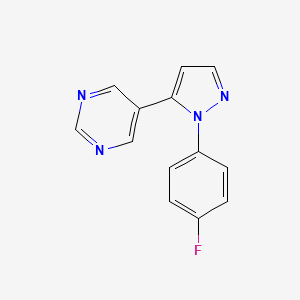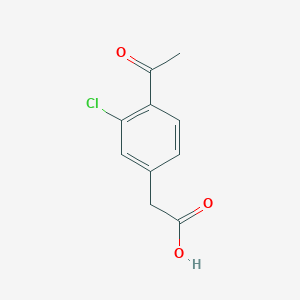![molecular formula C11H20O2 B13665496 2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13665496.png)
2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-6-oxaspiro[45]decan-9-ol is a chemical compound with the molecular formula C9H16O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method allows for the formation of the spirocyclic structure with high selectivity and yield .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions would vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or hydrocarbon.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-6-oxaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its medicinal properties could reveal potential therapeutic uses.
Industry: It could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol would depend on its specific application. In general, its effects would be mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Oxaspiro[4.5]decan-9-ol: This compound shares a similar spirocyclic structure but lacks the dimethyl groups.
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride: Another spiro compound with different functional groups.
3-Oxaspiro[5,5]undecane-2,4-dione: A spiro compound with a different ring size and functional groups.
Uniqueness
2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol is unique due to its specific structure and the presence of dimethyl groups, which can influence its chemical reactivity and potential applications. Its spirocyclic structure also sets it apart from many other compounds, making it an interesting subject for research.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
3,3-dimethyl-6-oxaspiro[4.5]decan-9-ol |
InChI |
InChI=1S/C11H20O2/c1-10(2)4-5-11(8-10)7-9(12)3-6-13-11/h9,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
MNBZSPHXQSNBOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(C1)CC(CCO2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13665426.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)

![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
![7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione](/img/structure/B13665453.png)

![3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13665463.png)
![6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665464.png)
![Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13665469.png)

![6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665487.png)

